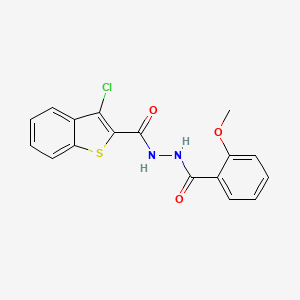![molecular formula C21H18N4O3 B4581883 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide](/img/structure/B4581883.png)
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical involves multicomponent reactions, where key functionalities are introduced to form the desired structure. Techniques such as coupling reactions and cyclocondensation play a crucial role in building the compound's framework. For instance, the synthesis of hybrid anticonvulsants derived from propanamide derivatives showcases the intricate assembly of molecular fragments to achieve compounds with specific biological activities (Kamiński et al., 2015). Similarly, cyclocondensation of related molecules in the presence of nickel complexes or salts is a method to obtain functionalized benzimidazole derivatives (Dorokhov et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography, providing detailed insights into their conformational features. The structural elucidation confirms the positioning of functional groups and overall molecular architecture, essential for understanding the compound's reactivity and interaction with biological targets. For example, the study of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides provided valuable information on their conformational characteristics through crystallography (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical behavior of such compounds involves reactions like protonation, methylation, and acylation, indicating their versatile reactivity profile. Specific transformations at key nitrogen atoms within the benzimidazole ring system are highlighted, reflecting the chemoselective nature of these molecules (Dorokhov et al., 1990). These reactions are fundamental for further derivatization and exploration of the compound's potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The chemical compound is closely related to families of compounds that have been synthesized and evaluated for various biological activities. For instance, a series of novel azetidine-2-one derivatives of 1H-benzimidazole showed promising antibacterial and cytotoxic properties. Compounds within this group demonstrated significant activity against bacterial strains and displayed cytotoxicity in vitro, indicating potential for further development as therapeutic agents (Noolvi et al., 2014).
Antitumor and Anticonvulsant Potential
Another research area involves the synthesis of 3-benzyl-4(3H)quinazolinone analogues, which were designed, synthesized, and evaluated for in vitro antitumor activity. This study found that certain compounds exhibited broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent than the positive control, 5-FU, highlighting the therapeutic potential of these structures in cancer treatment (Al-Suwaidan et al., 2016). Furthermore, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds was synthesized as potential anticonvulsant agents. Preliminary screenings revealed significant protection in animal models against seizures, demonstrating the utility of these compounds in developing new antiepileptic drugs (Kamiński et al., 2015).
Chemotherapeutic Applications
In the realm of chemotherapeutic research, the synthesis of functionalized pyrimido[1,2-a]-benzimidazoles from (benzimidazol-2-yl)cyanamide and β-dicarbonyl compounds using nickel complexes or salts has been explored. This methodology allows for the creation of 2-aminopyrimido[1,2-a]benzimidazole derivatives, potentially useful as chemotherapeutic agents due to their ability to interact with various biological targets (Dorokhov et al., 1990).
Propriétés
IUPAC Name |
3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-15(8-9-19(26)23-12-14-5-4-10-28-14)21(27)25-18-7-3-2-6-17(18)24-20(25)16(13)11-22/h2-7,10,24H,8-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFKOFLYDJVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(furan-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)

![2,2-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4581839.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B4581846.png)

![N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4581897.png)

![7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)
![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)
![ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)